molecular formula C8H18N2O B13314594 3-Amino-2-(piperidin-4-YL)propan-1-OL

3-Amino-2-(piperidin-4-YL)propan-1-OL

Cat. No.: B13314594
M. Wt: 158.24 g/mol
InChI Key: VTLCGSCZASRYKF-UHFFFAOYSA-N
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Description

3-Amino-2-(piperidin-4-yl)propan-1-ol: is a chemical compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(piperidin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 3-(2’-pyridinyl)-2-propyn-1-ol derivatives using palladium on activated carbon as a catalyst in acetic acid at room temperature . Another method includes the use of platinum(IV) oxide as a catalyst in methanol and water under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts like palladium or platinum. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the hydrogenation process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(piperidin-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Reagents like acyl chlorides, isocyanates, and sulfonyl chlorides are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols or amines.

    Substitution: Amides, ureas, sulfonamides.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Amino-2-(piperidin-4-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have shown promise in various biological assays, indicating potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperidine ring can enhance the compound’s binding affinity to receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-(piperidin-4-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-amino-2-piperidin-4-ylpropan-1-ol

InChI

InChI=1S/C8H18N2O/c9-5-8(6-11)7-1-3-10-4-2-7/h7-8,10-11H,1-6,9H2

InChI Key

VTLCGSCZASRYKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CN)CO

Origin of Product

United States

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